molecular formula C16H18ClNO2S B601357 S-Clopidogrel N-Methyl Impurity CAS No. 1346605-15-9

S-Clopidogrel N-Methyl Impurity

Cat. No.: B601357
CAS No.: 1346605-15-9
M. Wt: 323.84
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Clopidogrel N-Methyl Impurity, chemically known as Methyl (S)-2-(2-chlorophenyl)-2-(methyl(2-(thiophen-2-yl)ethyl)amino)acetate, is a significant impurity found in the pharmaceutical compound Clopidogrel. Clopidogrel is widely used as an antiplatelet medication to prevent blood clots in patients with cardiovascular diseases. The presence of impurities like this compound is crucial for quality control and regulatory compliance in pharmaceutical manufacturing .

Mechanism of Action

Target of Action

The primary target of S-Clopidogrel N-Methyl Impurity, similar to Clopidogrel, is the P2Y12 subtype of ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation.

Mode of Action

This compound, as an analogue of Clopidogrel, is likely to share a similar mode of action. Clopidogrel is a prodrug that is activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .

Biochemical Pathways

The inhibition of the P2Y12 ADP receptor disrupts a key biochemical pathway in platelet activation. Normally, the binding of ADP to this receptor triggers a cascade of intracellular events that lead to the activation of the GPIIb/IIIa complex. This complex is responsible for platelet aggregation, a critical step in the formation of blood clots. By blocking the P2Y12 ADP receptor, this compound prevents this cascade, thereby inhibiting platelet aggregation .

Pharmacokinetics

Clopidogrel’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability . The specific salt formulation of Clopidogrel may influence the extent to which it is absorbed, distributed, and eliminated by the body .

Result of Action

The result of this compound’s action would be a reduction in platelet aggregation, similar to Clopidogrel . This could potentially lead to a decreased risk of clot formation and subsequent cardiovascular events such as myocardial infarction and stroke .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Clopidogrel N-Methyl Impurity involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like chromatography are employed to isolate the impurity .

Chemical Reactions Analysis

Types of Reactions: S-Clopidogrel N-Methyl Impurity undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:
S-Clopidogrel N-Methyl Impurity is chemically represented as Methyl (S)-2-(2-chlorophenyl)-2-(methyl(2-(thiophen-2-yl)ethyl)amino)acetate. It shares a similar mechanism of action with Clopidogrel by targeting the P2Y12 subtype of ADP receptors on platelets. This inhibition prevents platelet aggregation, thereby reducing the risk of thrombotic events.

Pharmacokinetics:
The pharmacokinetic profile of Clopidogrel is influenced by its metabolic pathways, primarily involving cytochrome P450 enzymes, particularly CYP2C19. Variations in these pathways can affect the therapeutic outcomes in patients.

Scientific Research Applications

This compound serves multiple roles in scientific research:

  • Pharmaceutical Research:
    • Used as a reference standard for analytical method development and validation.
    • Essential for quality control during the manufacturing process of Clopidogrel to ensure compliance with regulatory standards.
  • Toxicological Studies:
    • Helps assess the safety profile of Clopidogrel by evaluating the effects of its impurities.
    • Studies indicate that impurities like S-Clopidogrel N-Methyl can influence patient responses to treatment.
  • Regulatory Compliance:
    • Critical for ensuring that pharmaceutical products meet established impurity specifications.
    • The presence of this impurity can impact the approval process for new formulations.
  • Genetic Variability in Response:
    A study on patients with coronary artery disease revealed that genetic polymorphisms in CYP2C19 significantly affect clopidogrel metabolism. Approximately 20-30% of patients exhibit reduced responsiveness to clopidogrel due to these genetic variations, which may be exacerbated by impurities like this compound .
  • Epigenetic Factors:
    Research investigating DNA methylation patterns associated with clopidogrel resistance indicates that epigenetic factors could also influence treatment outcomes. This highlights the importance of both genetic makeup and chemical impurities in therapeutic efficacy.
  • Quality Control Innovations:
    Recent advancements in detection methods for clopidogrel-related impurities have improved the specificity and sensitivity of quality control processes. For instance, high-performance liquid chromatography (HPLC) techniques are now employed to detect impurities at low concentrations, ensuring that pharmaceutical products are safe for patient use .

Comparison with Similar Compounds

    Clopidogrel: The parent compound, widely used as an antiplatelet agent.

    R-Clopidogrel: The enantiomer of Clopidogrel, which is less active.

    Clopidogrel Carboxylic Acid: A major metabolite of Clopidogrel.

    Clopidogrel Thienylethyl Hydrochloride: Another impurity found in Clopidogrel

Uniqueness: S-Clopidogrel N-Methyl Impurity is unique due to its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties. Its presence and quantification are essential for ensuring the safety and efficacy of Clopidogrel formulations .

Biological Activity

S-Clopidogrel N-Methyl Impurity is an important chemical compound associated with the antiplatelet medication clopidogrel. It primarily serves as an intermediate in the synthesis of clopidogrel and has implications for drug quality, efficacy, and safety. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential implications in clinical settings.

Chemical Structure and Properties

This compound has the molecular formula C16H18ClNO2SC_{16}H_{18}ClNO_2S and a molecular weight of approximately 323.84 g/mol. Its structure features a chlorophenyl moiety and a methyl group attached to the nitrogen atom of the piperidine ring. This impurity arises during the synthesis of clopidogrel, making it significant for quality control in pharmaceutical formulations.

Biological Activity

Mechanism of Action:
this compound is structurally similar to clopidogrel, which is a prodrug that requires metabolic activation to exert its antiplatelet effects. The active form of clopidogrel inhibits the P2Y12 receptor on platelets, preventing platelet aggregation . The presence of impurities like S-Clopidogrel N-Methyl can potentially alter the pharmacokinetics and pharmacodynamics of clopidogrel.

Metabolic Pathways:
The metabolic activation of clopidogrel involves several cytochrome P450 enzymes, particularly CYP2C19, which converts clopidogrel into its active thiol metabolite. Studies indicate that this compound may influence these metabolic pathways, possibly affecting the formation of active metabolites and leading to variations in therapeutic efficacy among patients .

Pharmacokinetics and Drug Interactions

Research has shown that impurities such as S-Clopidogrel N-Methyl can impact absorption rates and metabolic pathways when co-administered with clopidogrel or other medications. For instance, alterations in cytochrome P450 activity due to this impurity could lead to reduced efficacy or increased risk of adverse effects .

Table 1: Comparison of Clopidogrel and Its Related Compounds

Compound NameMolecular FormulaKey Features
ClopidogrelC16H16ClNO2SC_{16}H_{16}ClNO_2SActive antiplatelet agent; P2Y12 receptor antagonist
Clopidogrel Free AcidC16H18ClNO2C_{16}H_{18}ClNO_2Hydrolysis product; lacks antiplatelet activity
S-ClopidogrelC16H16ClNO2SC_{16}H_{16}ClNO_2SActive form; used therapeutically
R-ClopidogrelC16H16ClNO2SC_{16}H_{16}ClNO_2SEnantiomer; may exhibit different pharmacological properties
This compound C16H18ClNO2SC_{16}H_{18}ClNO_2SIntermediate; affects drug metabolism

Case Studies and Clinical Implications

A study focusing on patients with coronary artery disease (CAD) revealed that genetic variations in CYP2C19 significantly affect clopidogrel response. Approximately 20% to 30% of these patients exhibit low or no response to clopidogrel due to these polymorphisms, which may be exacerbated by impurities like S-Clopidogrel N-Methyl .

Furthermore, a study investigating DNA methylation patterns associated with clopidogrel resistance found that epigenetic factors could also influence patient responses to treatment. This suggests that both genetic and chemical factors, including impurities, play crucial roles in determining therapeutic outcomes .

Properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-[methyl(2-thiophen-2-ylethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-18(10-9-12-6-5-11-21-12)15(16(19)20-2)13-7-3-4-8-14(13)17/h3-8,11,15H,9-10H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZKNRNOULMZHY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CS1)C(C2=CC=CC=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC1=CC=CS1)[C@@H](C2=CC=CC=C2Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

S-Clopidogrel N-Methyl Impurity
S-Clopidogrel N-Methyl Impurity
S-Clopidogrel N-Methyl Impurity
S-Clopidogrel N-Methyl Impurity
S-Clopidogrel N-Methyl Impurity
S-Clopidogrel N-Methyl Impurity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.